![molecular formula C15H13N3O3S2 B2402358 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide CAS No. 896683-80-0](/img/structure/B2402358.png)
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide” belongs to the family of 1,2,4-benzothiadiazine 1,1-dioxides . These compounds are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .
Synthesis Analysis
The synthesis of similar compounds involves the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide . The resulting 2-aminobenzenesulfonamides are reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis
The molecular formula of a similar compound is C17H17N3O3S2. The structure of these compounds includes a sulfur atom adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis
The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues with the IC50 values of 217 to 266 nM . These compounds exhibited much decreased PI3Kδ inhibitory potency, but maintained the high selectivity over other PI3K isoforms .Physical And Chemical Properties Analysis
The molecular weight of a similar compound is 375.46. Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Scientific Research Applications
Antimicrobial Activity
The compound has been reported to have antimicrobial properties . This makes it potentially useful in the development of new antimicrobial drugs.
Antiviral Activity
The compound has also been found to have antiviral properties . This could make it a valuable resource in the fight against viral diseases.
Antihypertensive Properties
The compound has been reported to have antihypertensive properties . This suggests that it could be used in the treatment of high blood pressure.
Antidiabetic Activity
The compound has been found to have antidiabetic properties . This suggests potential applications in the treatment of diabetes.
Anticancer Properties
The compound has been reported to have anticancer properties . This suggests that it could be used in the development of new cancer treatments.
KATP Channel Activators
The compound has been evaluated as a KATP channel activator on the pancreatic endocrine tissue and the vascular smooth muscle tissue . This suggests potential applications in the treatment of conditions related to these tissues.
AMPA Receptor Modulators
The compound has been reported to have properties as an AMPA receptor modulator . This suggests potential applications in the treatment of neurological conditions.
PI3Kδ Inhibitors
The compound has been evaluated as a PI3Kδ inhibitor . This suggests potential applications in the treatment of conditions related to the PI3Kδ pathway.
Mechanism of Action
The biological activities of 1,2,4-benzothiadiazine 1,1-dioxides, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators, are reported . They inhibit insulin release as a result of their activity as ATP-sensitive potassium channel openers .
properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-14(16-11-6-2-1-3-7-11)10-22-15-17-12-8-4-5-9-13(12)23(20,21)18-15/h1-9H,10H2,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFJUIOMHIMGSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide |
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